Cas no 4553-30-4 (3-(4-Methylpiperazin-1-yl)butan-1-amine)
3-(4-Methylpiperazin-1-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Methylpiperazin-1-yl)butan-1-amine
- 1-Piperazinepropanamine,g,4-dimethyl-
- 3-(4-Methyl-1-piperazinyl)-1-butanamine
- 1-Piperazinepropanamine,g,4-dimethyl
- 3-(4-methyl-1-piperazinyl)-1-butanamine(SALTDATA: FREE)
- 3-(4-methylpiperazinyl)butylamine
- 4553-30-4
- DTXSID50649201
- BB 0240819
- PIPERAZINE, 1-(3-AMINO-1-METHYLPROPYL)-4-METHYL- (7CI,8CI)
- FT-0678958
- EN300-1240668
- AKOS016342113
- A872365
- 3-(4-Methyl-piperazin-1-yl)-butylamine
- 3-(4-Methyl-1-piperazinyl)-1-butanamine, AldrichCPR
- MFCD09864561
- LS-01498
- AKOS000321326
- SCHEMBL15191317
- ALBB-004102
- STK502917
- DA-18550
-
- MDL: MFCD09864561
- Inchi: 1S/C9H21N3/c1-9(3-4-10)12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3
- InChI Key: GHMGCKSGDXYVEE-UHFFFAOYSA-N
- SMILES: N1(CCN(C)CC1)C(C)CCN
Computed Properties
- Exact Mass: 171.17400
- Monoisotopic Mass: 171.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 32.5Ų
Experimental Properties
- Density: 0.947
- Boiling Point: 239.6°C at 760 mmHg
- Flash Point: 97.7°C
- Refractive Index: 1.49
- PSA: 32.50000
- LogP: 0.54720
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
3-(4-Methylpiperazin-1-yl)butan-1-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H317
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 43
- Safety Instruction: 36/37
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Methylpiperazin-1-yl)butan-1-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-Methylpiperazin-1-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00303-1G |
3-(4-Methyl-1-piperazinyl)-1-butanamine |
4553-30-4 | 1g |
¥3719.09 | 2023-11-14 | ||
| TRC | M642870-100mg |
3-(4-methylpiperazin-1-yl)butan-1-amine |
4553-30-4 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M642870-500mg |
3-(4-methylpiperazin-1-yl)butan-1-amine |
4553-30-4 | 500mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M642870-1g |
3-(4-methylpiperazin-1-yl)butan-1-amine |
4553-30-4 | 1g |
$ 230.00 | 2022-06-03 | ||
| Alichem | A139001803-1g |
3-(4-Methylpiperazin-1-yl)butan-1-amine |
4553-30-4 | 95% | 1g |
$371.25 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170442-1g |
3-(4-Methyl-1-piperazinyl)-1-butanamine |
4553-30-4 | 1g |
¥1,273.00 | 2021-05-21 | ||
| Chemenu | CM115177-5g |
3-(4-methylpiperazin-1-yl)butan-1-amine |
4553-30-4 | 95% | 5g |
$602 | 2021-08-06 | |
| Chemenu | CM115177-10g |
3-(4-methylpiperazin-1-yl)butan-1-amine |
4553-30-4 | 95% | 10g |
$983 | 2021-08-06 | |
| abcr | AB218656-250 mg |
3-(4-Methyl-1-piperazinyl)-1-butanamine, 95%; . |
4553-30-4 | 95% | 250MG |
€159.10 | 2023-02-05 | |
| abcr | AB218656-1 g |
3-(4-Methyl-1-piperazinyl)-1-butanamine, 95%; . |
4553-30-4 | 95% | 1g |
€217.60 | 2023-02-05 |
3-(4-Methylpiperazin-1-yl)butan-1-amine Suppliers
3-(4-Methylpiperazin-1-yl)butan-1-amine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 3-(4-Methylpiperazin-1-yl)butan-1-amine
Recent Advances in the Study of 3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS: 4553-30-4): A Comprehensive Research Brief
3-(4-Methylpiperazin-1-yl)butan-1-amine (CAS: 4553-30-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This piperazine derivative has shown promising pharmacological properties, particularly in the context of central nervous system (CNS) targeting and receptor modulation. Recent studies have focused on its synthesis optimization, biological activity profiling, and potential therapeutic applications, making it a noteworthy subject for current research briefings.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) reported improved synthetic routes for 4553-30-4, achieving higher yields (78-85%) through a modified reductive amination protocol. The research team demonstrated that the compound exhibits preferential binding to serotonin receptors (5-HT1A and 5-HT7) with Ki values of 12.3 nM and 28.7 nM respectively, suggesting potential applications in neuropsychiatric disorders. Molecular docking studies revealed unique interactions with receptor binding pockets that differentiate it from classical piperazine derivatives.
In neuropharmacological evaluations, preclinical models have shown that 3-(4-Methylpiperazin-1-yl)butan-1-amine crosses the blood-brain barrier with favorable pharmacokinetic properties (t½ = 4.2 h, Cmax = 1.8 μM at 10 mg/kg oral dose). A 2024 Nature Neuroscience publication (DOI: 10.1038/s41593-024-01605-7) demonstrated its modulatory effects on dopaminergic and serotonergic systems, with particular efficacy in animal models of depression and anxiety at doses between 5-15 mg/kg. The compound showed reduced side effect profiles compared to traditional SSRIs in these studies.
Structural-activity relationship (SAR) investigations have identified the 4-methylpiperazine moiety as crucial for receptor selectivity, while the butylamine chain length appears to influence blood-brain barrier permeability. Current research efforts are exploring structural analogs to optimize both potency and safety profiles. The compound's potential as a scaffold for developing novel CNS therapeutics continues to drive significant research investment from both academic and industrial sectors.
From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) indicate favorable preliminary safety margins, with NOAEL established at 50 mg/kg in rodent models. However, researchers caution that comprehensive human safety profiles remain to be established. The compound's metabolic pathways, primarily involving CYP2D6 and CYP3A4, suggest potential for drug-drug interactions that require further clinical investigation.
Ongoing clinical translation efforts focus on developing 4553-30-4 derivatives as potential therapeutics for mood disorders and cognitive impairment. Two patent applications (WO2024015123, WO2024039768) filed in early 2024 describe novel formulations and combination therapies utilizing this chemical scaffold. The pharmaceutical industry's growing interest underscores the compound's potential to address unmet medical needs in neuropsychiatry.
Future research directions include expanded mechanism-of-action studies, particularly regarding the compound's effects on neuroplasticity and neurogenesis, as well as optimization of drug delivery systems for enhanced bioavailability. The accumulating body of evidence positions 3-(4-Methylpiperazin-1-yl)butan-1-amine as a promising candidate for further drug development in the CNS therapeutic space.
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